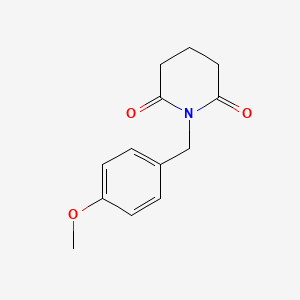

Glutarimide, N-(4-methoxybenzyl)-

説明

BenchChem offers high-quality Glutarimide, N-(4-methoxybenzyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glutarimide, N-(4-methoxybenzyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

分子式 |

C13H15NO3 |

|---|---|

分子量 |

233.26 g/mol |

IUPAC名 |

1-[(4-methoxyphenyl)methyl]piperidine-2,6-dione |

InChI |

InChI=1S/C13H15NO3/c1-17-11-7-5-10(6-8-11)9-14-12(15)3-2-4-13(14)16/h5-8H,2-4,9H2,1H3 |

InChIキー |

OIGPWDHSJVVQHY-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)CN2C(=O)CCCC2=O |

製品の起源 |

United States |

Synthetic Methodologies and Precursors of N 4 Methoxybenzyl Glutarimide

Strategic Approaches for N-Substitution on Glutarimide (B196013) Scaffolds

A common and direct pathway to N-(4-methoxybenzyl)glutarimide involves the modification of the glutarimide ring at the nitrogen atom.

Direct N-alkylation stands as a primary method for the synthesis of N-substituted glutarimides. This approach typically involves the reaction of glutarimide with a 4-methoxybenzyl halide, such as 4-methoxybenzyl chloride or bromide. The reaction is generally carried out in the presence of a base to deprotonate the glutarimide, forming a nucleophilic imide anion that subsequently attacks the electrophilic benzylic carbon of the halide.

Several catalytic systems have been developed to enhance the efficiency of this N-alkylation reaction. Phase-transfer catalysis (PTC) has proven effective, utilizing quaternary ammonium (B1175870) salts to facilitate the reaction between the solid glutarimide salt and the organic-soluble 4-methoxybenzyl halide. researchgate.net More recently, metallaphotoredox catalysis using copper has emerged as a powerful tool for N-alkylation under mild, room-temperature conditions. princeton.edu This method is particularly advantageous as it can accommodate a wide range of N-nucleophiles and alkyl halides. princeton.edu Ionic liquids have also been employed as environmentally benign reaction media for the N-alkylation of imides, offering high yields and easy recovery of the solvent. organic-chemistry.org

| Reaction Type | Key Reagents | Catalyst/Conditions | Advantages |

|---|---|---|---|

| Direct N-Alkylation | Glutarimide, 4-Methoxybenzyl Halide | Base (e.g., KOH, K2CO3) | Straightforward, utilizes readily available starting materials. |

| Phase-Transfer Catalysis (PTC) | Glutarimide, 4-Methoxybenzyl Halide | Quaternary Ammonium Salts | Enhances reaction rate between different phases. researchgate.net |

| Metallaphotoredox Catalysis | Glutarimide, 4-Methoxybenzyl Halide | Copper Catalyst, Visible Light | Mild reaction conditions, broad substrate scope. princeton.edu |

| Ionic Liquid Medium | Glutarimide, 4-Methoxybenzyl Halide | Base in Ionic Liquid | Environmentally friendly, recyclable solvent system. organic-chemistry.org |

An alternative and widely used method for constructing N-substituted glutarimides is the condensation reaction between a primary amine and a derivative of glutaric acid. thieme-connect.com In the context of N-(4-methoxybenzyl)glutarimide synthesis, this involves the reaction of 4-methoxybenzylamine (B45378) with glutaric anhydride (B1165640) or glutaric acid itself.

The reaction with glutaric anhydride is typically efficient, proceeding through the formation of an intermediate amic acid, which then undergoes cyclization upon heating to form the desired imide. The use of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents can facilitate the condensation of 4-methoxybenzylamine with fatty acids, a reaction principle that can be extended to dicarboxylic acids like glutaric acid. nih.gov Acid-catalyzed condensation reactions have also been reported for the synthesis of related structures, suggesting their potential applicability in this context. nih.govresearchgate.net

The development of enantioselective methods is crucial for accessing chiral glutarimide derivatives, which are often of significant interest in medicinal chemistry. While specific examples for the enantioselective synthesis of N-(4-methoxybenzyl)glutarimide are not extensively detailed in the provided search results, general strategies for the asymmetric synthesis of substituted glutarimides can be inferred.

One prominent approach involves the use of chiral catalysts in reactions that establish the stereocenters of the glutarimide ring. For instance, organocatalyzed Michael additions to form the glutarimide core can be rendered enantioselective. thieme-connect.com Furthermore, multicomponent reactions, such as the Povarov reaction, have been successfully employed for the asymmetric synthesis of complex heterocyclic scaffolds, and similar principles could be adapted for chiral glutarimide synthesis. nih.gov The synthesis of non-natural gabosines, which involves chemoenzymatic and enantioselective steps, also highlights advanced strategies that could potentially be applied to create chiral N-(4-methoxybenzyl)glutarimide analogues. nih.gov

Construction of the Glutarimide Core and Subsequent N-Functionalization

In this synthetic paradigm, the glutarimide ring is first constructed, often with substituents at the carbon atoms, and the N-(4-methoxybenzyl) group is introduced in a subsequent step.

The Michael addition is a powerful and frequently employed reaction for the formation of the glutarimide ring. thieme-connect.com This strategy typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. youtube.comyoutube.comyoutube.com For the synthesis of a glutarimide precursor, this could involve the reaction of a nucleophilic acetamide (B32628) derivative with an α,β-unsaturated ester or a related Michael acceptor. thieme-connect.com The resulting adduct can then be cyclized to form the piperidine-2,6-dione (glutarimide) structure.

Aza-Michael addition, the addition of an amine nucleophile to an activated alkene, is another relevant strategy. mst.edu This approach could be utilized to form a key bond in the construction of the glutarimide backbone. The versatility of the Michael addition allows for the introduction of various substituents on the carbon framework of the glutarimide ring prior to N-alkylation with 4-methoxybenzyl halide.

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex heterocyclic structures, including glutarimides. thieme-connect.comnih.gov MCRs combine three or more starting materials in a single reaction vessel to form a product that incorporates substantial portions of each reactant. nih.govyoutube.com This approach is advantageous for generating molecular diversity and complexity in a streamlined manner. rug.nl

Cyclization Pathways from Linear Precursors

The formation of the N-(4-methoxybenzyl)glutarimide ring structure typically proceeds through the cyclization of a linear precursor. A common and direct method involves the reaction of glutaric anhydride with 4-methoxybenzylamine. This reaction is analogous to the synthesis of N-substituted phthalimides from phthalic anhydride and a primary amine. The process involves an initial nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a linear amic acid intermediate, N-(4-methoxybenzyl)glutaramic acid. Subsequent dehydration of this intermediate, usually through heating, leads to the cyclization and formation of the imide ring.

A general representation of this two-step, one-pot process is as follows:

Amic Acid Formation: Glutaric anhydride reacts with 4-methoxybenzylamine, typically in a suitable solvent, to form the linear precursor, N-(4-methoxybenzyl)glutaramic acid.

Cyclization (Dehydration): The amic acid is heated, often in the same reaction vessel, to induce intramolecular condensation. A molecule of water is eliminated, resulting in the formation of the five-membered glutarimide ring N-substituted with the 4-methoxybenzyl group.

While specific literature detailing this exact transformation for N-(4-methoxybenzyl)glutarimide is not abundant, the synthesis of analogous compounds provides a strong basis for this pathway. For instance, the synthesis of N-(4-methoxyphenyl)phthalimide is achieved by heating phthalic anhydride and 4-methoxyaniline in acetic acid researchgate.net. Similarly, glutarimide itself can be prepared by heating glutaric acid monoamide, which is conceptually similar to the cyclization of the N-substituted amic acid orgsyn.org.

Alternative, though less direct, cyclization pathways for forming substituted glutarimides have been explored in the broader literature. These can include Michael addition reactions and multicomponent reactions, which allow for the construction of more complex, functionalized glutarimide systems researchgate.net. However, for the direct synthesis of N-(4-methoxybenzyl)glutarimide, the reaction between glutaric anhydride and 4-methoxybenzylamine remains the most straightforward and anticipated cyclization pathway from a linear precursor.

Another relevant synthetic strategy is the reaction of a pre-formed glutarimide salt with a benzyl (B1604629) halide. For example, the sodium salt of glutarimide, formed by treating glutarimide with a base like sodium methoxide, can then react with 4-methoxybenzyl chloride in a nucleophilic substitution reaction to yield N-(4-methoxybenzyl)glutarimide mdpi.com. This approach is analogous to the synthesis of N-(4-methoxybenzyl)phthalimide from potassium phthalimide (B116566) and 4-methoxybenzyl chloride nih.gov.

Optimization of Reaction Conditions and Yields in N-(4-Methoxybenzyl)glutarimide Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of N-(4-methoxybenzyl)glutarimide. Key parameters that can be adjusted include the choice of solvent, reaction temperature, catalysts, and the molar ratio of reactants.

Solvent Selection: The choice of solvent can significantly influence the reaction rate and outcome. For the initial ring-opening of glutaric anhydride by 4-methoxybenzylamine, a variety of aprotic solvents can be employed. The subsequent cyclization step, which involves dehydration, is often carried out at elevated temperatures, and a high-boiling point solvent may be advantageous. In some syntheses of related imides, acetic acid has been used as both a solvent and a catalyst for the dehydration step researchgate.net. The use of greener solvents, such as water, has also been explored in related multicomponent reactions, although this may not be optimal for the dehydration step in this specific synthesis researchgate.net.

Temperature and Reaction Time: The formation of the amic acid intermediate is typically carried out at or below room temperature to control the initial exothermic reaction. The subsequent cyclization via dehydration requires higher temperatures. For the synthesis of glutarimide from its monoamide, temperatures in the range of 220–225°C are employed orgsyn.org. The optimal temperature and reaction time for the synthesis of N-(4-methoxybenzyl)glutarimide would need to be determined empirically to ensure complete conversion without promoting side reactions or degradation of the product.

Catalysis: While the thermal dehydration of the amic acid can proceed without a catalyst, the use of dehydrating agents or acid catalysts can facilitate the cyclization at lower temperatures and shorter reaction times. In the synthesis of related N-(4-methoxybenzyl)amides, coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) have been used to facilitate amide bond formation from a carboxylic acid and an amine nih.gov. While this is for a non-cyclic amide, it highlights a catalyzed approach to forming the amide linkage present in the glutarimide ring.

Molar Ratios of Reactants: The stoichiometry of the reactants is another critical factor. Typically, a slight excess of one of the reactants may be used to drive the reaction to completion. For instance, in the synthesis of N-(4-methoxybenzyl)phthalimide, a slight molar excess of 4-methoxybenzyl chloride was used relative to potassium phthalimide nih.gov. In the case of reacting glutaric anhydride with 4-methoxybenzylamine, using an equimolar ratio or a slight excess of the amine would be a logical starting point for optimization.

A summary of potential optimization strategies is presented in the table below:

| Parameter | Variation | Rationale |

| Solvent | Acetic Acid, Toluene, DMF | Acetic acid can act as a catalyst; high-boiling solvents for thermal dehydration. |

| Temperature | Room temperature for amic acid formation, elevated temperatures (e.g., 150-225°C) for cyclization. | To control the initial reaction and provide sufficient energy for dehydration. |

| Catalyst | None (thermal), Acid catalyst (e.g., H₂SO₄), Dehydrating agent (e.g., Acetic Anhydride) | To facilitate the dehydration step at lower temperatures and improve reaction kinetics. |

| Reactant Ratio | Equimolar or slight excess of 4-methoxybenzylamine | To ensure complete consumption of the glutaric anhydride. |

By systematically varying these conditions, the synthesis of N-(4-methoxybenzyl)glutarimide can be optimized to achieve high yields and purity, which is essential for its potential applications in further chemical synthesis and biological studies.

Reactivity and Transformation Mechanisms of N 4 Methoxybenzyl Glutarimide Derivatives

N-C(O) Bond Activation and Cross-Coupling Reactions

N-acyl glutarimides, including the N-(4-methoxybenzyl) derivative, have been identified as highly effective precursors for N-C(O) bond cross-coupling reactions. acs.org The activation of the typically robust amide bond is facilitated by the specific structural features of the glutarimide (B196013) ring.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. In the context of glutarimide derivatives, palladium catalysts facilitate the activation of the N-C(O) bond for cross-coupling.

One of the most significant applications is in Suzuki-Miyaura cross-coupling reactions. Studies have shown that N-acyl glutarimides react efficiently with boronic acids in the presence of a palladium catalyst to yield ketones. acs.org The reaction proceeds via the selective cleavage of the exocyclic N-C(O) bond, with no cleavage of the endocyclic amide bonds observed. acs.org This highlights the capacity of these compounds to serve as stable and reactive precursors in transition-metal catalysis. acs.org The reactivity in these couplings can be significantly higher than that of other distorted amides, demonstrating the unique activating effect of the glutarimide ring. acs.org

Decarbonylative coupling is another palladium-catalyzed transformation applicable to glutarimide derivatives. acs.org This approach allows for the formation of C-C bonds by coupling fluoroalkyl glutarimides with (hetero)aryl boronate esters, generating [Pd]–RF intermediates without requiring an external base. acs.org

Table 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of N-Acyl Glutarimides with Phenylboronic Acid

| N-Acyl Glutarimide Reactant | Product | Yield (%) | Reference |

|---|---|---|---|

| N-Benzoyl-glutarimide | Benzophenone | 85 | acs.org |

| N-(4-Methoxybenzoyl)-glutarimide | (4-Methoxyphenyl)(phenyl)methanone | 72 | acs.org |

| N-(4-(Trifluoromethyl)benzoyl)-glutarimide | Phenyl(4-(trifluoromethyl)phenyl)methanone | 61 | acs.org |

| N-(o-Toluoyl)-glutarimide | Phenyl(o-tolyl)methanone | 56 | acs.org |

While transition metals are powerful catalysts, their removal from final products can be challenging, particularly in pharmaceutical synthesis. This has spurred the development of transition-metal-free reactions. N-acyl glutarimides can undergo transformations such as transamidation without the need for a metal catalyst. acs.orgresearchgate.net These reactions leverage the inherent reactivity of the distorted amide bond within the N-acyl glutarimide structure. acs.org The process involves an amine exchange at the amide bond, a thermodynamically neutral transformation that is typically difficult to achieve with standard amides under mild conditions. researchgate.net

The enhanced reactivity of N-acyl glutarimides in cross-coupling reactions is attributed to ground-state destabilization of the exocyclic amide bond. acs.org The glutarimide ring forces the acyclic amide bond to twist, sometimes to a nearly perpendicular orientation (τ ≈ 90°). acs.org This distortion disrupts the n → π* conjugation that normally stabilizes an amide bond, making the carbonyl carbon more electrophilic and the N-C(O) bond more susceptible to cleavage. This structural and electronic perturbation is a key factor that significantly expands the range of amide-based reagents available for N-C(O) cross-coupling. acs.org This strategy of using ring strain to modulate reactivity is a powerful tool in synthetic chemistry. nih.govnih.gov

Nucleophilic Additions and Substitutions on the Glutarimide Ring

The glutarimide ring itself contains two electrophilic carbonyl carbons and an acidic α-proton, making it a target for various nucleophilic reactions.

The outcome of nucleophilic attack on glutarimide derivatives is highly dependent on the nature of the nucleophile and the reaction conditions. In Rh(II)-catalyzed N–H insertion reactions using N-Boc-α-diazo glutarimide, the regioselectivity of the attack by various NH-heterocycles is notable. beilstein-journals.org For example, with indazole, the reaction proceeds selectively at the 2-N atom. beilstein-journals.org Similarly, reactions with benzotriazoles are also highly regioselective, with the nucleophilic attack occurring at the 2-N position. beilstein-journals.org

Stereoselectivity is also a critical aspect, particularly in the synthesis of chiral molecules. Nickel-catalyzed asymmetric reductive arylation of α-substituted glutarimides has been shown to produce chiral α-arylglutarimides with good yields and enantiomeric excess. chemrxiv.org

The glutarimide ring can be opened under certain conditions. A mild and efficient method for the synthesis of primary amides involves the LiOH-promoted hydrolysis of twisted N-acyl glutarimides. nih.govorganic-chemistry.org The proposed mechanism involves a nucleophilic attack of hydroxide (B78521) on one of the endocyclic carbonyl groups of the glutarimide, triggering a ring-opening. This is followed by a selective C-N cleavage of the exocyclic amide bond to afford the primary amide and glutaric acid as a byproduct. nih.gov This reaction is highly selective and proceeds in good yield at room temperature using water as a solvent. organic-chemistry.org

Table 2: LiOH-Promoted Ring-Opening/Cleavage of N-Acyl Glutarimides

| N-Acyl Substituent | Primary Amide Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Methoxybenzoyl | 4-Methoxybenzamide | 96 | organic-chemistry.org |

| Benzoyl | Benzamide | 98 | organic-chemistry.org |

| 2-Naphthoyl | 2-Naphthamide | 95 | organic-chemistry.org |

| 3,5-Dimethoxybenzoyl | 3,5-Dimethoxybenzamide | 96 | organic-chemistry.org |

Rearrangement reactions can also alter the core structure of the glutarimide scaffold, often initiated by ring-distortion strategies to create new, complex molecular architectures. nih.gov

Derivatization and Functionalization of the Methoxybenzyl Moiety

The N-(4-methoxybenzyl) group in glutarimide derivatives, while often employed as a stable protecting group, possesses a reactive aromatic ring and a methoxy (B1213986) group that can be targeted for further functionalization. These modifications allow for the synthesis of a diverse range of derivatives with potentially altered chemical and biological properties. The primary transformations of the methoxybenzyl moiety involve electrophilic aromatic substitution on the benzene (B151609) ring and cleavage of the methyl ether to unmask a phenolic hydroxyl group.

The electron-donating nature of the methoxy group, along with the activating effect of the N-benzyl substituent, directs electrophilic attack primarily to the positions ortho to the methoxy group (C-3 and C-5). Common derivatization reactions include nitration, halogenation, and Friedel-Crafts acylation.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved under standard nitrating conditions. For analogous compounds like N-(4-methoxyphenyl)acetamide, nitration using a mixture of nitric acid and sulfuric acid proceeds with high regioselectivity. The strong activating effect of the methoxy group directs the incoming electrophile to the position ortho to it. For N-(4-methoxybenzyl)glutarimide, the expected major product of nitration would be N-(3-nitro-4-methoxybenzyl)glutarimide. The reaction typically proceeds at a controlled temperature to prevent side reactions.

Halogenation: The benzene ring of the 4-methoxybenzyl group is readily susceptible to halogenation. Bromination, for instance, can be carried out using reagents like N-bromosuccinimide (NBS). In related systems such as 4-methoxybenzylamine (B45378), bromination with NBS effectively introduces a bromine atom onto the aromatic ring, ortho to the methoxy group, to yield the 3-bromo derivative. This suggests a similar outcome for N-(4-methoxybenzyl)glutarimide, leading to N-(3-bromo-4-methoxybenzyl)glutarimide.

Friedel-Crafts Acylation: The activated aromatic ring can undergo Friedel-Crafts acylation to introduce a ketone functional group. Using a model compound like anisole (B1667542) (methoxybenzene), which has similar electronic properties, acylation with acyl chlorides (e.g., propionyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) predominantly yields the para-acylated product. However, since the para position is blocked in N-(4-methoxybenzyl)glutarimide, the reaction is expected to occur at one of the ortho positions (C-3 or C-5). youtube.com This would result in the formation of an N-(3-acyl-4-methoxybenzyl)glutarimide derivative.

Demethylation to Form Phenolic Derivatives: A significant functionalization of the methoxybenzyl moiety is the cleavage of the methyl ether to reveal a phenolic hydroxyl group. This transformation is typically achieved by treatment with strong Lewis acids or proton acids. Reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) are effective for this demethylation. researchgate.net The resulting N-(4-hydroxybenzyl)glutarimide can serve as a precursor for further derivatization at the phenolic hydroxyl group, such as etherification or esterification.

The table below summarizes the key derivatization reactions of the methoxybenzyl moiety in N-(4-methoxybenzyl)glutarimide, with conditions drawn from analogous chemical systems.

| Reaction | Reagent(s) | Expected Product | Typical Conditions (based on analogous reactions) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | N-(3-Nitro-4-methoxybenzyl)glutarimide | Controlled temperature (e.g., 25°C), 120 seconds residence time in a microreactor system. | chemrxiv.org |

| Bromination | N-Bromosuccinimide (NBS) | N-(3-Bromo-4-methoxybenzyl)glutarimide | Reaction with NBS under suitable solvent conditions. | |

| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | N-(3-Acyl-4-methoxybenzyl)glutarimide | Reaction with an acid chloride and aluminum chloride in a solvent like dichloromethane. | youtube.com |

| Demethylation | BBr₃ or HBr | N-(4-Hydroxybenzyl)glutarimide | BBr₃ in CH₂Cl₂ at low temperature (e.g., -79°C to room temperature) or refluxing with 48% aqueous HBr. | researchgate.net |

These transformations highlight the versatility of the N-(4-methoxybenzyl) group not just as a protecting element, but as a modifiable scaffold for creating a library of glutarimide derivatives with diverse functionalities on the aromatic ring.

Chemical Modification and Analogues of N 4 Methoxybenzyl Glutarimide

Design Principles for Structural Diversification

The structural diversification of N-(4-methoxybenzyl)glutarimide is guided by several key principles aimed at enhancing its biological activity, selectivity, and physicochemical properties. These strategies primarily involve modifications to the phenyl ring, the glutarimide (B196013) ring system, and the creation of hybrid structures.

Substitution Patterns on the Phenyl Ring

Modifications to the 4-methoxybenzyl moiety are a primary strategy for diversifying the N-(4-methoxybenzyl)glutarimide scaffold. The electronic and steric properties of substituents on the phenyl ring can significantly influence the molecule's interaction with its biological targets. Research has shown that replacing the phthalimide (B116566) group of immunomodulatory drugs (IMiDs) with a substituted phenyl ring can enhance chemical stability while maintaining affinity for the protein Cereblon (CRBN), a key target of thalidomide (B1683933) and its analogues.

Modifications of the Glutarimide Ring System

The glutarimide ring is a critical component for the biological activity of this class of compounds, particularly for their interaction with CRBN. Modifications to this ring system are therefore undertaken with the aim of refining these interactions. Key strategies include:

Substitution at the C-3 and C-4 positions: The introduction of substituents at the C-3 and C-4 positions of the glutarimide ring can influence the molecule's stereochemistry and its fit within the binding pocket of target proteins. However, bulky modifications at the C-4 position have been shown to result in a loss of CRBN binding due to steric hindrance nih.gov.

Addressing Racemization: The chiral center at the C-3 position of the glutarimide ring can be prone to racemization. To address this, medicinal chemists have explored replacing the C-3 carbon with a nitrogen atom, leading to more stable analogues organic-chemistry.org.

Alpha-Position Functionalization: The introduction of various substituents at the alpha-position of the glutarimide ring is another avenue for diversification. For example, rhodium-catalyzed cyclopropanation has been used to create structurally distinct analogues with unique three-dimensional shapes nih.govnih.gov.

N-Alkylation/Arylation: While the nitrogen of the glutarimide ring is typically unsubstituted to maintain a crucial hydrogen bond donor capability for CRBN binding, some studies have explored N-alkylation as a prodrug strategy to temporarily inhibit this interaction nih.gov. Methylation of the glutarimide nitrogen has been demonstrated to abolish CRBN binding nih.gov.

Hybrid Structures Incorporating Other Heterocycles

A promising approach to developing novel analogues is the creation of hybrid molecules that combine the N-(4-methoxybenzyl)glutarimide scaffold with other heterocyclic systems known for their biological activities. This strategy aims to leverage the properties of both parent molecules to create compounds with enhanced or novel pharmacological profiles. Examples of heterocycles that have been explored in the broader context of glutarimide-based structures include:

Benzotriazoles: Benzotriazino glutarimides have been successfully used to generate Proteolysis-Targeting Chimeras (PROTACs) organic-chemistry.org.

Dihydrouracils: Phenyl dihydrouracil (B119008) derivatives have been developed as alternative CRBN-binding scaffolds with improved hydrolytic stability organic-chemistry.org.

Pyrazoles, Benzimidazoles, and Triazoles: While not always directly appended to the N-(4-methoxybenzyl)glutarimide core, these heterocycles are frequently incorporated into related structures to explore new chemical space and biological activities. The design of such hybrids often involves linking the two heterocyclic moieties via a flexible or rigid linker to optimize their spatial orientation for target engagement.

Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

SAR studies are crucial for understanding how chemical structure translates into biological activity. For N-(4-methoxybenzyl)glutarimide and its analogues, these studies have primarily focused on their preclinical performance, particularly their ability to bind to CRBN and exert cellular effects.

Impact of Substituents on Biological Activity Profiles (Preclinical)

Preclinical studies have revealed that even minor modifications to the N-(4-methoxybenzyl)glutarimide structure can have a profound impact on its biological activity. A key area of investigation has been the influence of substituents on the phenyl ring on the binding affinity to CRBN.

For instance, a study comparing phenyl glutarimide analogues found that the introduction of a 4-amino group significantly enhanced CRBN binding affinity compared to the unsubstituted phenyl glutarimide. The 4-methoxy analogue, N-(4-methoxybenzyl)glutarimide, exhibited a slightly lower affinity than the parent phenyl glutarimide in this particular study.

| Compound Name | Phenyl Substituent | IC50 (µM) for CRBN Binding |

| Phenyl glutarimide | H | 2.19 |

| N-(4-Methoxybenzyl)glutarimide | 4-OCH3 | 3.15 |

| N-(4-Aminobenzyl)glutarimide | 4-NH2 | 0.123 |

This data highlights the sensitivity of the CRBN binding pocket to the electronic properties of the substituent at the para-position of the phenyl ring. The strong electron-donating nature of the amino group appears to be particularly favorable for this interaction.

Chirality and Stereochemical Effects on Molecular Interactions

The glutarimide ring of N-(4-methoxybenzyl)glutarimide contains a chiral center at the C-3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S). It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit distinct biological activities.

In the context of glutarimide-based CRBN ligands, stereochemistry plays a critical role in determining the efficiency of binding and the subsequent biological outcomes. Subtle changes in the three-dimensional arrangement of atoms can lead to significant differences in how the molecule interacts with the chiral environment of a protein's binding site. Studies on related glutarimide-containing compounds have consistently shown that one enantiomer is often significantly more active than the other.

For example, stereochemical modifications distant from the glutarimide ring have been shown to lead to divergent selectivity in the degradation of target proteins, underscoring the importance of precise stereocontrol in the design of such molecules nih.govnih.gov. While specific preclinical data on the separated enantiomers of N-(4-methoxybenzyl)glutarimide is not extensively reported in publicly available literature, the established principles for related compounds strongly suggest that the R and S enantiomers would likely display different biological profiles.

Advanced Spectroscopic Characterization of N 4 Methoxybenzyl Glutarimide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the unambiguous determination of molecular structures and the investigation of dynamic processes in solution. For N-(4-methoxybenzyl)glutarimide, a combination of one- and two-dimensional NMR techniques is essential for complete proton and carbon assignments and for understanding its conformational behavior.

One- and Two-Dimensional NMR Techniques

The ¹H and ¹³C NMR spectra of N-(4-methoxybenzyl)glutarimide can be predicted by analyzing the spectra of its constituent parts: the glutarimide (B196013) ring and the N-(4-methoxybenzyl) group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the glutarimide ring and the 4-methoxybenzyl substituent. The protons on the glutarimide ring will likely appear as complex multiplets in the aliphatic region. The benzylic protons (CH₂) attached to the nitrogen atom would typically resonate as a singlet, though this can be influenced by the conformational dynamics of the molecule. The aromatic protons of the 4-methoxyphenyl (B3050149) group will present as a characteristic AA'BB' system, with two doublets. The methoxy (B1213986) group protons will appear as a sharp singlet further upfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton data. The glutarimide ring will exhibit signals for the two carbonyl carbons (C=O) at the downfield end of the spectrum and for the three methylene (B1212753) carbons (CH₂) in the aliphatic region. The 4-methoxybenzyl group will show signals for the benzylic carbon, the four distinct aromatic carbons, and the methoxy carbon.

Two-Dimensional NMR Techniques: To definitively assign these resonances and elucidate the connectivity within the molecule, 2D NMR experiments are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would allow for the unambiguous assignment of the protonated carbons in both the glutarimide and the 4-methoxybenzyl moieties by linking the proton signals to their corresponding carbon signals. sdsu.edulibretexts.org An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu HMBC is crucial for identifying quaternary carbons, such as the carbonyl carbons and the substituted aromatic carbons, by observing their correlations with nearby protons. For instance, correlations from the benzylic protons to the aromatic carbons and the glutarimide carbonyl carbons would confirm the N-benzyl linkage. sdsu.edulibretexts.orgyoutube.com

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for N-(4-methoxybenzyl)glutarimide, based on data from analogous compounds, is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Glutarimide CH₂ (α) | 2.6 - 2.8 | ~30 - 35 |

| Glutarimide CH₂ (β) | 1.9 - 2.1 | ~18 - 22 |

| Glutarimide C=O | - | ~170 - 175 |

| Benzyl (B1604629) CH₂ | ~4.5 - 4.8 | ~45 - 50 |

| Aromatic CH (ortho to OCH₃) | ~6.8 - 7.0 (d) | ~114 - 116 |

| Aromatic CH (meta to OCH₃) | ~7.2 - 7.4 (d) | ~128 - 130 |

| Aromatic C (ipso) | - | ~130 - 132 |

| Aromatic C (para to CH₂N) | - | ~158 - 160 |

| Methoxy OCH₃ | ~3.8 | ~55 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Conformational Analysis via NMR

The flexibility of the N-benzyl group and the potential for restricted rotation around the N-C(benzyl) and N-C(carbonyl) bonds suggest that N-(4-methoxybenzyl)glutarimide may exist as a mixture of conformers in solution. NMR spectroscopy is a powerful tool for investigating such conformational equilibria. libretexts.orghmdb.ca

The rotation around the amide-like N-C(carbonyl) bonds in cyclic imides can be slow on the NMR timescale, leading to the observation of distinct sets of signals for different rotamers. libretexts.org Variable-temperature NMR studies can be employed to probe the energetics of this process. As the temperature is increased, the rate of rotation increases, which can lead to the coalescence of the separate signals into a single averaged signal.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can provide through-space correlations between protons that are close to each other, offering insights into the preferred spatial arrangement of the different parts of the molecule. For example, NOEs between the benzylic protons and the protons of the glutarimide ring would indicate a specific orientation of the benzyl group relative to the imide ring. hmdb.calibretexts.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and their local environment.

Identification of Key Functional Groups and Linkages

The IR and Raman spectra of N-(4-methoxybenzyl)glutarimide will be dominated by the characteristic vibrations of the imide and the substituted benzene (B151609) ring.

Imide Group: Cyclic imides typically show two strong carbonyl (C=O) stretching bands in the region of 1700-1800 cm⁻¹. The exact positions of these bands can be sensitive to the ring size and substitution. The C-N stretching vibrations of the imide ring are expected in the 1300-1100 cm⁻¹ region.

4-Methoxybenzyl Group: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring will give rise to bands in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group will be visible as a strong band, likely around 1250 cm⁻¹ (asymmetric stretch) and 1030 cm⁻¹ (symmetric stretch).

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Imide | C=O stretch (asymmetric) | ~1770 | Strong |

| Imide | C=O stretch (symmetric) | ~1700 | Strong |

| Aromatic | C-H stretch | >3000 | Medium |

| Aromatic | C=C stretch | 1610, 1585, 1515 | Medium to Strong |

| Methoxy | C-O stretch (asymmetric) | ~1250 | Strong |

| Methoxy | C-O stretch (symmetric) | ~1030 | Medium |

| Benzyl | CH₂ stretch | 2950-2850 | Medium |

Analysis of Molecular Vibrations and Hydrogen Bonding

While N-(4-methoxybenzyl)glutarimide does not have a hydrogen bond donor, the carbonyl oxygens can act as hydrogen bond acceptors. In the solid state or in protic solvents, intermolecular interactions could lead to shifts in the C=O stretching frequencies. A detailed analysis of the vibrational spectra, often aided by computational modeling, can provide insights into these interactions. Raman spectroscopy is particularly useful for studying symmetric vibrations and can provide complementary information to the IR spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of N-(4-methoxybenzyl)glutarimide is expected to show a molecular ion peak (M⁺˙) corresponding to its molecular weight. The fragmentation of this molecular ion will likely proceed through several characteristic pathways. libretexts.orgchemguide.co.uk

A primary fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond. This would lead to the formation of a stable tropylium (B1234903) ion or a benzyl cation at m/z 121 (CH₃OC₆H₄CH₂⁺). This is often the base peak in the spectrum of such compounds. miamioh.edu

Another likely fragmentation involves the glutarimide ring. Cleavage of the imide ring can lead to the loss of CO or other small neutral fragments. The fragmentation pattern of the glutarimide moiety itself typically involves the loss of ethene and carbon monoxide.

A summary of the expected major fragments is provided in the table below.

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 233 | [M]⁺˙ | Molecular Ion |

| 121 | [CH₃OC₆H₄CH₂]⁺ | Benzylic cleavage |

| 112 | [C₅H₆NO₂]⁺ | Cleavage of the N-benzyl bond |

| 91 | [C₇H₇]⁺ | Loss of methoxy group from the benzyl fragment |

| 77 | [C₆H₅]⁺ | Loss of CH₂ from the benzyl fragment |

This comprehensive spectroscopic analysis, combining NMR, vibrational spectroscopy, and mass spectrometry, provides a robust framework for the structural characterization of N-(4-methoxybenzyl)glutarimide and its analogues. While direct experimental data for the title compound is sparse, the analysis of related structures allows for a detailed and scientifically sound prediction of its key spectroscopic features.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. While a specific crystal structure for N-(4-methoxybenzyl)glutarimide is not publicly available in crystallographic databases, a detailed analysis of its close structural analogues provides significant insights into its likely solid-state conformation and packing.

A particularly relevant analogue is N-(4-methoxybenzyl)phthalimide , which shares the N-(4-methoxybenzyl) substituent. The replacement of the glutarimide ring with a planar phthalimide (B116566) ring allows for an examination of the conformational preferences of the benzyl group relative to the imide function. N-(4-methoxybenzyl)phthalimide has been found to crystallize in at least two polymorphic forms, triclinic and monoclinic. nih.gov

The triclinic form of N-(4-methoxybenzyl)phthalimide consists of a phthalimide moiety and a benzene ring linked by a sp³-hybridized carbon atom. The conformation is characterized by the torsion angles between the imide and the aromatic ring. nih.gov In the triclinic crystal structure, molecules are arranged through offset face-to-face π-π interactions between the phthalimide units. nih.gov

Crystallographic Data for the Triclinic Polymorph of N-(4-Methoxybenzyl)phthalimide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₃NO₃ |

| Molecular Weight | 267.27 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.190 (3) |

| b (Å) | 8.293 (4) |

| c (Å) | 11.465 (5) |

| α (°) | 105.794 (5) |

| β (°) | 90.8094 (16) |

| γ (°) | 118.154 (5) |

| Volume (ų) | 651.3 (5) |

| Z | 2 |

Data sourced from a study on a triclinic polymorph of N-(4-Methoxybenzyl)phthalimide. nih.gov

Crystallographic Data for Thalidomide (B1683933)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.233 (1) |

| b (Å) | 10.070 (2) |

| c (Å) | 14.865 (2) |

| β (°) | 102.53 (2) |

| Volume (ų) | 1202.9 |

| Z | 4 |

Data for a monoclinic polymorph of Thalidomide. rsc.org

Based on the analysis of these analogues, the solid-state structure of N-(4-methoxybenzyl)glutarimide is expected to feature a glutarimide ring in a non-planar conformation, likely a half-chair or a distorted boat, similar to that observed in thalidomide. The N-(4-methoxybenzyl) group's conformation relative to the glutarimide ring will be determined by steric and electronic factors, with the torsion angles likely differing from those in the phthalimide analogue due to the different puckering and steric profile of the glutarimide ring. Intermolecular hydrogen bonding involving the glutarimide N-H and carbonyl oxygen atoms is also anticipated to be a dominant feature in its crystal packing.

Computational and Theoretical Studies on N 4 Methoxybenzyl Glutarimide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules like N-(4-methoxybenzyl)glutarimide. These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding the molecule's stability and reactivity.

Molecular Orbital Theory and Frontier Orbitals

According to Molecular Orbital (MO) theory, the atomic orbitals of the constituent atoms of N-(4-methoxybenzyl)glutarimide combine to form a new set of molecular orbitals that extend over the entire molecule. libretexts.orgwikipedia.org Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.comresearchgate.net The energy and spatial distribution of these orbitals are crucial in predicting the chemical behavior of the molecule. avogadro.cc

The HOMO represents the orbital from which the molecule is most likely to donate electrons, thus indicating its nucleophilic or electron-donating character. youtube.comresearchgate.net Conversely, the LUMO is the orbital that is most likely to accept electrons, signifying the molecule's electrophilic or electron-accepting nature. youtube.comresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive.

For N-(4-methoxybenzyl)glutarimide, the HOMO is expected to be localized primarily on the electron-rich 4-methoxybenzyl group, particularly the aromatic ring and the oxygen atom of the methoxy (B1213986) group. The LUMO, on the other hand, is anticipated to be centered on the glutarimide (B196013) ring, specifically around the carbonyl groups, which are electron-withdrawing.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 4.36 |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within N-(4-methoxybenzyl)glutarimide is inherently uneven due to the presence of atoms with varying electronegativity. This charge distribution can be quantified through methods like Mulliken population analysis or by visualizing it through an electrostatic potential (ESP) map. libretexts.orgyoutube.comnih.gov An ESP map illustrates the electrostatic potential on the molecule's surface, providing a visual guide to its charge distribution and reactive sites. libretexts.orgyoutube.com

In an ESP map, regions of negative electrostatic potential, typically colored in shades of red, indicate areas of high electron density. These are the sites most susceptible to electrophilic attack. For N-(4-methoxybenzyl)glutarimide, these red regions are expected to be concentrated around the oxygen atoms of the carbonyl groups in the glutarimide ring and the oxygen of the methoxy group. Regions of positive electrostatic potential, shown in blue, correspond to areas of low electron density and are prone to nucleophilic attack. These are likely to be found around the hydrogen atoms, particularly those attached to the nitrogen of the glutarimide ring and the methyl group of the methoxy moiety. Green and yellow areas represent regions of neutral or intermediate electrostatic potential.

| Atom | Partial Charge (a.u.) |

|---|---|

| O (carbonyl) | -0.55 |

| N (imide) | -0.40 |

| C (carbonyl) | +0.60 |

| O (methoxy) | -0.48 |

| C (aromatic, C-O) | +0.25 |

Conformational Analysis and Energy Landscapes

The flexibility of the N-(4-methoxybenzyl)glutarimide molecule, particularly around its single bonds, gives rise to various possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them, providing a detailed energy landscape of the molecule. nih.gov

Tautomeric Equilibria and Stability

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. chemrxiv.orgresearchgate.net The glutarimide ring of N-(4-methoxybenzyl)glutarimide has the potential to exhibit keto-enol tautomerism. The predominant form is the diketo form, but it can theoretically exist in equilibrium with its enol tautomers, where a proton from one of the alpha-carbons migrates to a carbonyl oxygen, forming a hydroxyl group and a carbon-carbon double bond within the ring.

Computational studies can predict the relative stabilities of these tautomers by calculating their Gibbs free energies. sciencepublishinggroup.com For N-(4-methoxybenzyl)glutarimide, it is expected that the diketo form is significantly more stable than any of the enol forms, and thus it will be the overwhelmingly predominant species at equilibrium.

Rotational Barriers and Conformational Flexibility

The N-(4-methoxybenzyl)glutarimide molecule possesses several rotatable single bonds, leading to a high degree of conformational flexibility. The most significant rotations are around the C-N bond connecting the benzyl (B1604629) group to the glutarimide ring and the C-C bond between the aromatic ring and the methylene (B1212753) bridge.

Computational methods can map the potential energy surface as a function of the dihedral angles of these bonds. This mapping reveals the low-energy conformations (local minima) and the energy barriers (transition states) that separate them. Understanding these rotational barriers is crucial for describing the molecule's dynamic behavior and how it might interact with other molecules, such as biological receptors.

| Rotatable Bond | Dihedral Angle | Energy Barrier (kcal/mol) |

|---|---|---|

| Glutarimide-CH2 | C(imide)-N-C-C(aromatic) | 5.8 |

| CH2-Aromatic | N-C-C(aromatic)-C(aromatic) | 2.5 |

| Aromatic-OCH3 | C(aromatic)-C(aromatic)-O-C | 3.1 |

Reaction Pathway Predictions and Mechanistic Insights

Computational chemistry can be employed to explore potential chemical reactions involving N-(4-methoxybenzyl)glutarimide, providing valuable mechanistic insights. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, including the structures of transition states and intermediates.

For N-(4-methoxybenzyl)glutarimide, such studies could predict its susceptibility to hydrolysis of the imide ring, a common reaction for glutarimides. The calculations would model the approach of a water molecule or hydroxide (B78521) ion and map the energy changes as the reaction proceeds, revealing the activation energy and the structure of the tetrahedral intermediate. Furthermore, predictions can be made about the sites of metabolic transformation, such as oxidation of the aromatic ring or O-demethylation of the methoxy group. These theoretical predictions are invaluable for understanding the compound's stability and potential degradation products.

Transition State Characterization

The transition state is a fleeting, high-energy configuration that a molecule passes through as it transforms from reactant to product. Characterizing this state is fundamental to understanding reaction kinetics. For N-acyl-glutarimides, a class of compounds that includes N-(4-methoxybenzyl)glutarimide, computational studies have been instrumental in understanding their reactivity, particularly in N–C(O) bond cross-coupling reactions. acs.org

Studies on related N-acyl-glutarimides have shown that the glutarimide ring significantly influences the geometry and electronic properties of the amide bond. acs.org By distorting the typically planar amide bond, the glutarimide ring creates a ground-state destabilization. acs.org This pre-distortion lowers the energy barrier to reach the transition state for reactions like cross-coupling, making these compounds more reactive than typical amides. acs.org Theoretical calculations, often employing density functional theory (DFT), can map the potential energy surface of these reactions, identifying the precise geometry and energy of the transition state. These models can reveal key structural features of the transition state, such as bond lengths and angles, providing insight into the factors that control the reaction rate.

Energetics of Chemical Transformations

The energetics of chemical transformations dictate the feasibility and outcome of a reaction. Computational studies provide valuable data on the thermodynamics and kinetics of reactions involving N-(4-methoxybenzyl)glutarimide and its derivatives.

For the broader class of N-acyl-glutarimides, reactivity studies in Suzuki–Miyaura cross-coupling and transamidation reactions have been conducted. acs.org These experimental findings, when coupled with computational analysis, offer a comprehensive picture of the reaction energetics. Theoretical calculations can determine the activation energies and reaction enthalpies for various transformation pathways. For instance, the rotational barrier around the N–C(O) axis in N-acyl-glutarimides has been a subject of computational investigation, as it directly impacts the reactivity of the amide bond. acs.org Understanding these energetic parameters is crucial for optimizing reaction conditions and predicting the formation of desired products.

Molecular Modeling and Docking Studies (Non-Clinical Target Interactions)

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule, or ligand, might interact with a protein. These methods are foundational in drug discovery and development.

Ligand-Protein Binding Predictions (excluding human clinical targets)

While specific docking studies of N-(4-methoxybenzyl)glutarimide with non-clinical targets are not extensively documented in publicly available literature, the principles of such investigations are well-established. Molecular docking simulations can be employed to predict the binding affinity and mode of interaction between N-(4-methoxybenzyl)glutarimide and various non-human protein targets. This could include enzymes from pathogenic organisms or proteins involved in agricultural applications.

The process involves generating a three-dimensional model of the target protein and computationally placing the N-(4-methoxybenzyl)glutarimide molecule into the protein's binding site. Scoring functions are then used to estimate the strength of the interaction, providing a prediction of the binding affinity. These predictions can guide the selection of compounds for further experimental testing. For example, studies on other glutarimide-containing molecules have successfully used molecular docking to understand their binding mechanisms. bohrium.com

Pharmacophore Modeling for Preclinical Compound Design

Pharmacophore modeling is a crucial step in modern drug design that focuses on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govnih.gov A pharmacophore model can be generated based on the structure of a known active ligand or the binding site of a target protein. nih.gov

For N-(4-methoxybenzyl)glutarimide, a pharmacophore model could be developed to guide the design of new preclinical compounds. This model would highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are predicted to be important for binding to a non-clinical target. nih.gov By using this pharmacophore as a template, large chemical databases can be screened virtually to identify other molecules that possess the desired features and are therefore likely to be active. nih.gov This approach accelerates the discovery of new lead compounds for further development. The integration of pharmacophore modeling with molecular docking can further refine the virtual screening process, leading to a higher probability of identifying potent and selective compounds. nih.gov

Non Clinical Biological Activities and Mechanistic Investigations of N 4 Methoxybenzyl Glutarimide Analogues

In Vitro Cytotoxic and Antiproliferative Activities (Cell-Based Assays, Non-Human)

The ability of N-(4-methoxybenzyl)glutarimide analogues to inhibit cancer cell growth and proliferation has been a central focus of preclinical research. These studies utilize established cancer cell lines to determine the cytotoxic potential and underlying mechanisms of action.

Analogues and related chemical structures have demonstrated notable cytotoxic effects against various human cancer cell lines. The human liver cancer cell line (HepG-2) and human breast cancer cell line (MCF-7) are common models for evaluating potential anticancer compounds. nih.govnih.gov Studies on novel benzimidazole (B57391) derivatives, for instance, have shown significant antiproliferative activity against both HepG-2 and A549 lung cancer cells. jksus.org One such derivative recorded potent IC₅₀ values of 15.58 µM for HepG-2 and 15.80 µM for A549 cells. jksus.org Similarly, a phosphomolybdate-based hybrid solid showed considerable inhibitory effects against HepG-2 and MCF-7 cells, with IC₅₀ values of 33.79 µmol L⁻¹ and 32.11 µmol L⁻¹, respectively. rsc.org

The viability of HepG-2 and MCF-7 cells can be affected differently by various compounds, suggesting that the connection between a compound's mechanism and cell survival is dependent on the specific cell type. nih.gov For example, while the viability of HepG-2 cells can remain largely unaffected by certain metabolic inhibitors, MCF-7 cell viability is more sensitive to disruptions in mitochondrial function. nih.gov

Table 1: In Vitro Cytotoxicity of Related Compounds Against Cancer Cell Lines This table presents data for compounds structurally related or analogous to N-(4-methoxybenzyl)glutarimide to illustrate typical cytotoxic activities observed in preclinical studies.

| Compound/Analogue | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Benzimidazole Derivative (se-182) | HepG-2 (Liver Cancer) | 15.58 µM | jksus.org |

| Benzimidazole Derivative (se-182) | A549 (Lung Cancer) | 15.80 µM | jksus.org |

| Phosphomolybdate Hybrid (1) | HepG-2 (Liver Cancer) | 33.79 µmol L⁻¹ | rsc.org |

| Phosphomolybdate Hybrid (1) | MCF-7 (Breast Cancer) | 32.11 µmol L⁻¹ | rsc.org |

| Phosphomolybdate Hybrid (1) | A549 (Lung Cancer) | 25.17 µmol L⁻¹ | rsc.org |

Beyond general cytotoxicity, investigations have delved into the specific mechanisms by which glutarimide (B196013) analogues and related compounds halt cancer cell proliferation. A primary mechanism is the induction of apoptosis, or programmed cell death, and the disruption of the normal cell division cycle.

Flow cytometry analyses have shown that these compounds can cause cell cycle arrest at various phases. For example, certain chalcone-thienopyrimidine derivatives induced G1 phase arrest in MCF-7 cells, while causing arrest at different phases in HepG-2 cells. nih.gov Another study found that a phosphomolybdate hybrid arrested A549 and HepG-2 cells in the S phase and MCF-7 cells in the G2/M phase. rsc.org Similarly, a fused chromenopyrimidine derivative was shown to be effective at causing cell cycle arrest in the MCF-7 cell line. nih.gov

The induction of apoptosis is often linked to the modulation of key regulatory proteins. Studies have observed that cytotoxic activity correlates with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov Furthermore, the activation of executioner caspases, such as caspase-3 and caspase-9, is a hallmark of this induced apoptotic pathway. nih.gov

Immunomodulatory Effects and Pathway Modulation (Preclinical)

Glutarimide-containing compounds, including analogues of N-(4-methoxybenzyl)glutarimide, are known for their ability to modulate the immune system. These effects are often mediated through the regulation of signaling molecules and pathways that control inflammation and cellular growth environments.

A significant immunomodulatory function of glutarimide derivatives is the regulation of cytokine production. Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine central to inflammatory processes, and its modulation is a key therapeutic target. nih.govresearchgate.net Studies on lenalidomide (B1683929), which possesses a glutarimide moiety, have shown that N-alkylation of the glutarimide ring can lead to CRBN-independent effects on the inhibition of TNF-α. nih.gov This indicates that while some activities of glutarimide compounds depend on binding to the cereblon (CRBN) protein, others, like TNF-α regulation, may occur through different pathways. nih.gov TNF-α itself plays a complex role in the immune system, contributing to the activation of various immune cells and the inflammatory cascade. researchgate.net The ability of compounds to inhibit TNF-α suggests potential for controlling inflammatory conditions. nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.gov The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of angiogenesis. nih.govnih.gov Preclinical studies have shown that compounds can exert anti-angiogenic effects by inhibiting this pathway. For example, a carbothioamide derivative demonstrated significant, dose-dependent inhibition of blood vessel sprouting in a rat aorta angiogenesis assay. nih.gov This anti-angiogenic activity is often linked to the compound's antiproliferative effect on endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov The inhibition of VEGF signaling is a well-established strategy for cancer therapy. nih.gov

Enzymatic and Receptor Binding Studies (In Vitro/Preclinical)

The biological activity of N-(4-methoxybenzyl)glutarimide analogues is fundamentally determined by their interaction with specific molecular targets, such as enzymes and cellular receptors. In vitro binding assays are crucial for elucidating these interactions.

The glutarimide ring is a key structural feature for a class of immunomodulatory drugs that includes thalidomide (B1683933) and its derivatives. nih.govresearchgate.net This moiety is essential for binding to the E3 ligase substrate receptor cereblon (CRBN). nih.gov Binding studies have confirmed that the intact glutarimide ring is critical for this interaction, with both carbonyl groups playing an important role. researchgate.net Phthalimide (B116566), which lacks the ring amide of glutarimide, does not bind to CRBN. researchgate.net This interaction with CRBN is central to the targeted protein degradation mechanism of these drugs.

Beyond CRBN, other molecular targets have been identified for compounds containing related structural motifs. For instance, derivatives with a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold have been identified as potent and selective inhibitors of the enzyme 12-lipoxygenase (12-LOX). nih.gov This enzyme is involved in inflammatory responses, and its inhibition by these compounds demonstrates another potential mechanism of action. nih.gov

Interactions with E3 Ubiquitin Ligase Cereblon (CRBN)

The E3 ubiquitin ligase complex, particularly with its substrate receptor cereblon (CRBN), is a primary target for immunomodulatory drugs (IMiDs) like thalidomide and its more potent analogues, lenalidomide and pomalidomide (B1683931). nih.govnih.gov These molecules function as "molecular glues," binding to CRBN and inducing the recruitment of neo-substrates for ubiquitination and subsequent proteasomal degradation. nih.govmdpi.com This mechanism is central to their therapeutic effects.

The interaction is highly specific, with the glutarimide moiety of the drugs fitting into a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN. nih.gov This binding event alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex. mdpi.com For instance, the binding of lenalidomide or pomalidomide to CRBN promotes the recruitment of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are then ubiquitinated and degraded. nih.gov This degradation is linked to the T-cell co-stimulatory and anti-myeloma effects of these drugs. nih.govnih.gov

Structural studies have elucidated the key interactions necessary for this binding. The glutarimide ring forms crucial hydrogen bonds with residues such as Trp380 and His378 within the CRBN binding pocket. nih.gov While the glutarimide portion is essential for CRBN binding, the other parts of the molecule, like the phthalimide ring in thalidomide, influence the recruitment of specific neo-substrates. nih.gov

Research into novel glutarimide-based ligands has expanded beyond the traditional thalidomide structure. Studies on phenyl-glutarimides have been conducted to develop alternative CRBN binders for applications like proteolysis-targeting chimeras (PROTACs). nih.gov These analogues, which replace the hydrolysis-prone phthalimide ring with a more stable phenyl group, have been shown to retain affinity for CRBN. nih.gov The development of new glutarimide derivatives that bind to CRBN, some even more strongly than thalidomide, highlights the ongoing effort to modulate the activity of the E3 ubiquitin ligase for therapeutic purposes. nih.gov

The binding affinities of various thalidomide analogues to the CRBN-DDB1 complex have been quantified, demonstrating the superior potency of lenalidomide and pomalidomide over the parent compound, thalidomide.

| Compound | IC50 for CRBN-DDB1 Binding (μM) |

| Thalidomide | ~30 |

| Lenalidomide | ~3 |

| Pomalidomide | ~3 |

| Phthalimide | No appreciable binding |

This table presents the half-maximal inhibitory concentration (IC50) values indicating the concentration of the compound required to inhibit 50% of the binding to the CRBN-DDB1 complex. Data sourced from studies on thalidomide analogues. nih.gov

Inhibition of Specific Enzymes (e.g., PDE-4)

Phosphodiesterase-4 (PDE4) is an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in inflammatory pathways. researchgate.netnih.gov Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses inflammatory responses. researchgate.net This has made PDE4 a target for the development of anti-inflammatory drugs.

While direct studies on N-(4-methoxybenzyl)glutarimide are not available, research on structurally related compounds provides insights. For example, an isocombretastatin A analog, CC-5079, which inhibits tubulin polymerization, was also found to diminish the enzymatic activity of phosphodiesterase type 4. frontiersin.org Furthermore, apremilast, a phthalimide derivative and thus a structural analogue to thalidomide, is a potent PDE4 inhibitor used in the treatment of psoriasis and psoriatic arthritis. researchgate.net

The development of novel PDE4 inhibitors often involves heterocyclic structures. For instance, a series of 2-substituted-4-methoxybenzimidazole-based compounds have been described as a new family of PDE4 inhibitors with oral bioavailability and efficacy in in vivo models of inflammation. nih.gov This suggests that the 4-methoxybenzyl moiety present in N-(4-methoxybenzyl)glutarimide could be a relevant pharmacophore for PDE4 inhibition, although this remains to be experimentally verified for the specific compound.

The inhibitory activity of various compounds against PDE4 is a key measure of their potential anti-inflammatory efficacy.

| Compound Class | Target Enzyme | Biological Effect |

| Apremilast (Phthalimide derivative) | PDE4 | Inhibition of TNF-α, anti-inflammatory |

| 2-substituted-4-methoxybenzimidazoles | PDE4 | Anti-inflammatory |

| CC-5079 (Isocombretastatin A analog) | PDE4 and Tubulin | Diminished PDE4 activity, apoptosis |

This table summarizes the inhibitory effects of different classes of compounds on PDE4 and the associated biological outcomes. nih.govresearchgate.netfrontiersin.org

Tubulin Polymerization Inhibition

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. frontiersin.org Agents that interfere with tubulin polymerization can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis, making them effective anticancer agents. mdpi.comfrontiersin.org

There are no direct studies reporting the effect of N-(4-methoxybenzyl)glutarimide on tubulin polymerization. However, investigations into compounds with similar structural features offer some perspective. For example, the isocombretastatin A analog CC-5079 is a known inhibitor of tubulin polymerization and also affects TNF-α production and PDE4 activity. frontiersin.org

Additionally, various benzimidazole derivatives have been shown to act as tubulin polymerization inhibitors. mdpi.com These compounds can bind to the colchicine (B1669291) binding site on tubulin, leading to the disruption of microtubule dynamics. The merging of a benzimidazole core with a phenyl hydrazone moiety has been presented as an effective scaffold for designing tubulin polymerization inhibitors. mdpi.com Given that the benzyl (B1604629) group of N-(4-methoxybenzyl)glutarimide could be considered a related structural element, this line of research might suggest a potential, though unconfirmed, avenue for its biological activity.

| Compound/Class | Mechanism | Effect on Cell Cycle |

| CC-5079 (Isocombretastatin A analog) | Inhibition of tubulin polymerization | G2/M phase arrest, apoptosis |

| 1H-benzimidazol-2-yl hydrazones | Inhibition of tubulin polymerization | Anticancer activity |

| Nocodazole | Inhibition of tubulin assembly | Mitotic block |

This table outlines the mechanism of action and cellular effects of various tubulin polymerization inhibitors. mdpi.comfrontiersin.org

Antimicrobial and Antifungal Evaluations (In Vitro)

The search for novel antimicrobial and antifungal agents is a critical area of pharmaceutical research due to the rise of drug-resistant pathogens. While the primary focus on glutarimide analogues has been in oncology and immunology, some studies have explored their potential in infectious diseases.

Specific in vitro antimicrobial or antifungal data for N-(4-methoxybenzyl)glutarimide is not currently available in the reviewed literature. However, the activity of structurally related compounds can provide clues. For instance, novel 4-methoxy-naphthalene derivatives have been synthesized and evaluated for their antifungal activity against Paracoccidioides spp. nih.gov One of the lead compounds from this study, a carbohydrazide, demonstrated significant antifungal activity and was shown to interact with the enzyme homoserine dehydrogenase. nih.gov

Furthermore, the development of benzylamine (B48309) derivatives has yielded compounds with broad-spectrum antifungal activities. Specifically, 1-[(4-substituted-benzyl)methylamino]-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols have shown efficacy against various Candida species, including fluconazole-resistant strains, and Aspergillus fumigatus. nih.gov These findings underscore that the benzylamine scaffold, which is related to the N-benzyl group in N-(4-methoxybenzyl)glutarimide, can be a key component in antifungal drug design.

Another study identified (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648) as a new antifungal agent with broad-spectrum activity against pathogenic fungi like Candida, Aspergillus, and Cryptococcus. This compound was shown to induce oxidative damage in Candida albicans.

| Compound Class/Derivative | Target Organism(s) | Noted In Vitro Activity |

| 4-methoxy-naphthalene derivatives | Paracoccidioides spp. | MIC of 8 to 32 μg/mL |

| Benzylamine derivatives | Candida spp., Aspergillus fumigatus | Broad-spectrum antifungal activity |

| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Candida, Aspergillus, Cryptococcus | MIC of 0.0625-4 μg/mL |

This table presents the in vitro antimicrobial and antifungal activities of various compound classes that share structural similarities with N-(4-methoxybenzyl)glutarimide. nih.govnih.gov

Applications in Organic Synthesis and Materials Science

N-Acyl-Glutarimides as Activated Amide Precursors

N-acyl-glutarimides have emerged as exceptionally reactive amide derivatives, a characteristic attributed to the geometric distortion of the amide bond. researchgate.netresearchwithrutgers.com This distortion, or "twist," weakens the resonance stabilization typically found in planar amides, thereby activating the N-C bond for cleavage and subsequent cross-coupling reactions. researchgate.netresearchwithrutgers.comnih.gov Since their initial reports in 2015, these compounds have unlocked over 10 new catalytic modes of reactivity for the amide bond. researchgate.netresearchwithrutgers.com

A key application of N-acyl-glutarimides is their ability to generate acyl-metal intermediates. researchgate.net This is achieved through the cleavage of the activated N-C bond by a transition metal catalyst, typically palladium. researchgate.net The resulting acyl-metal species can then participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, Negishi, Hiyama, and Sonogashira reactions. rsc.orgnih.gov This strategy provides a versatile and modular approach to the synthesis of ketones and other carbonyl-containing compounds from readily available amide precursors. researchgate.netacs.org The reaction of an N-acyl-glutarimide with phenylboronic acid in the presence of a palladium catalyst, for instance, yields the corresponding phenyl ketone in high yield. researchgate.net

Table 1: Reactivity of N-Acyl-glutarimides in Cross-Coupling Reactions

| Cross-Coupling Reaction | Product Type | Catalyst System | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Ketones | Pd(OAc)₂ / PCy₃HBF₄ | researchgate.net |

This table showcases the utility of N-acyl-glutarimides in various cross-coupling reactions, highlighting the diversity of products that can be synthesized.

The enhanced reactivity of N-acyl-glutarimides is fundamentally due to their nature as "twisted amides." nih.govnih.gov The glutarimide (B196013) ring forces the exocyclic acyl group out of planarity with the nitrogen lone pair, disrupting the n(N) → π*(C=O) conjugation that stabilizes a typical amide bond. ehu.eus This ground-state destabilization significantly lowers the activation energy for N-C bond cleavage. acs.org Studies have shown that N-acyl-glutarimides can achieve a nearly perpendicular twist, with a torsion angle (τ) approaching 90 degrees. nih.govacs.org This high degree of distortion makes them among the most reactive amide precursors for N-C(O) bond cross-coupling reactions. nih.govacs.orgacs.org The ability to achieve such a high degree of twist expands the toolbox of reagents available for these synthetically important transformations. acs.orgacs.org

Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The glutarimide scaffold, including derivatives like N-(4-methoxybenzyl)glutarimide, can be leveraged in asymmetric synthesis, where the goal is to control the stereochemical outcome of a reaction.

Prochiral glutarimides, which possess a plane of symmetry, can be desymmetrized in an enantioselective manner to produce chiral building blocks. This can be achieved through enzymatic or organocatalytic methods. For example, the selective reduction of one of the two carbonyl groups in a prochiral glutarimide derivative can lead to the formation of a single enantiomer of a hydroxylactam. While specific examples focusing on N-(4-methoxybenzyl)glutarimide are not prevalent in the reviewed literature, the principle of desymmetrizing prochiral cyclic imides is a well-established strategy in asymmetric synthesis. rsc.orgsci-hub.se

While direct catalytic applications of N-(4-methoxybenzyl)glutarimide as a ligand in carbon-carbon bond formation are not extensively documented, the glutarimide core is a key structural motif in ligands for various catalytic transformations. For instance, novel glutarimide-based ligands have been synthesized for the E3 ligase substrate receptor Cereblon (CRBN). nih.gov Although this application is in the context of targeted protein degradation, it demonstrates the potential for glutarimide derivatives to act as ligands for metal centers or proteins. The development of chiral glutarimide-based ligands for asymmetric carbon-carbon bond-forming reactions represents a promising area for future research. snnu.edu.cnnih.govnrel.gov

Building Blocks for Complex Molecular Architectures (Non-Biological Targets)

The N-(4-methoxybenzyl)glutarimide unit can serve as a versatile building block for the synthesis of more complex, non-biologically targeted molecular architectures. The 4-methoxybenzyl (PMB) group is a common protecting group for amines in organic synthesis, which can be readily cleaved under oxidative or strongly acidic conditions. This allows for the selective unmasking of the glutarimide nitrogen for further functionalization. The glutarimide ring itself can be opened to reveal a dicarboxylic acid derivative with a pendant amine, providing access to a range of linear and macrocyclic structures.

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Structure |

|---|---|

| N-(4-methoxybenzyl)glutarimide | C₁₃H₁₅NO₃ |

| Phenylboronic acid | C₆H₇BO₂ |

| Palladium(II) acetate | C₄H₆O₄Pd |

| Tricyclohexylphosphine tetrafluoroborate | C₁₈H₃₄BF₄P |

| Potassium carbonate | K₂CO₃ |

| Thalidomide (B1683933) | C₁₃H₁₀N₂O₄ |

This table provides a list of the chemical compounds and proteins discussed in this article, along with their chemical formulas or a brief description.

Future Research Directions and Translational Potential Non Clinical

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity